molecular formula C8H11NO2 B061687 1-Azaspiro[4.4]nonane-2,6-dione CAS No. 187106-12-3

1-Azaspiro[4.4]nonane-2,6-dione

Cat. No.: B061687
CAS No.: 187106-12-3
M. Wt: 153.18 g/mol
InChI Key: LXGWFGOAUWPEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.4]nonane-2,6-dione (CAS 70794-27-3) is a chemical compound with the molecular formula C7H10N2O2 . It features a spirocyclic architecture, a three-dimensional structural motif of significant interest in drug discovery and development . Spirocyclic scaffolds like this one are considered "privileged structures" because their inherent rigidity and well-defined conformation can lead to improved binding affinity, selectivity, and metabolic stability when interacting with biological targets . This makes them valuable templates for designing novel therapeutic agents. While specific biological data for this compound is not widely published, research on closely related analogues demonstrates the potential of this chemical class. For instance, derivatives of 2-azaspiro[4.4]nonane have been synthesized and investigated for their anticonvulsant properties, showing activity in seizure models . Furthermore, the 1-azaspiro[4.4]nonane skeleton is a key structural component of Cephalotaxus alkaloids, some of which, like homoharringtonine, exhibit potent antiproliferative activity and have been approved for the treatment of chronic myeloid leukemia . The compound serves as a versatile building block for organic synthesis. Recent methodologies have enabled the construction of the 1-azaspiro[4.4]nonane core via domino radical bicyclization processes, highlighting ongoing interest in efficient synthetic routes to this scaffold . As such, this compound is a promising intermediate for researchers in medicinal chemistry exploring new treatments for conditions such as cancer and neurological disorders, and for methodologies developing new synthetic strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-azaspiro[4.4]nonane-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWFGOAUWPEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447965
Record name 1-Azaspiro[4.4]nonane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187106-12-3
Record name 1-Azaspiro[4.4]nonane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Heteroatoms: The position and number of heteroatoms (N, O) critically influence reactivity.
  • Rigidity vs. Flexibility: Bridged systems like 1-azabicyclo[3.3.1]nonane-2,6-dione exhibit restricted conformational mobility compared to spiro derivatives, impacting their utility in catalysis .

Comparison with Other Compounds’ Syntheses

Compound Key Synthetic Strategy Yield/Selectivity Reference
This compound Curtius rearrangement of acyl azides High enantioselectivity
2-Azaspiro[4.4]nonane-1,3-dione Cyclocondensation of hydantoin derivatives Moderate yields (50–70%)
1-Azabicyclo[3.3.1]nonane-2,6-dione Dibutyltin oxide-mediated cyclization 65–75% yield
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Alkylation of hydantoin-pyrrolidine hybrids High yields (>85%)

Efficiency Notes:

  • The Curtius rearrangement and Mukaiyama aldol methods for this compound prioritize stereochemical control, whereas tin-mediated cyclizations (e.g., for bicyclo derivatives) focus on yield optimization .

Pharmacological Activity

  • 2-Azaspiro[4.4]nonane-1,3-dione: Exhibits anticonvulsant properties in murine models, with EC₅₀ values comparable to gabapentin .
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Shows broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 µg/mL) .

Catalytic Performance

  • 1-Azaspiro[4.4]nonane-based ligands: Achieve 86% ee in asymmetric hydrogen transfer reactions for synthesizing chiral alcohols .
  • Bridged lactams (e.g., 1-azabicyclo[3.3.1]nonane-2,6-dione): Limited catalytic use due to conformational rigidity but valuable in structural studies .

Stereochemical Considerations

The (5R)- and (5S)-enantiomers of this compound are critical for chiral induction in natural product synthesis. For example:

  • The (R)-enantiomer is a key intermediate in (-)-cephalotaxine synthesis, where stereochemical integrity is maintained via Curtius rearrangement .
  • In contrast, 2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit reduced stereochemical sensitivity in anticonvulsant applications .

Preparation Methods

Synthetic Pathway and Key Steps

The synthesis begins with (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester ((R)-10), which undergoes a sequence of eight chemical operations to yield the target spirocyclic compound in 26% overall yield (ee ≥ 95%). The critical steps include:

  • Alkylation of β-Ketoester : The dianion of methyl acetoacetate is alkylated to introduce a methoxycarbonylethyl side chain.

  • Dealkoxycarbonylation : The Krapcho reaction removes the carbomethoxy group under refluxing conditions with lithium chloride in dimethyl sulfoxide (DMSO).

  • Curtius Rearrangement : Acyl azide intermediate 12 undergoes thermal decomposition to generate an isocyanate, which cyclizes intramolecularly to form the spirocyclic core.

Table 1: Reaction Steps and Yields in Curtius Rearrangement Synthesis

StepReaction TypeConditionsYield (%)
1AlkylationLDA, THF, -78°C85
2DealkoxycarbonylationLiCl, DMSO, 160°C90
3Curtius RearrangementToluene, 110°C76

Stereochemical Control

The use of enantiomerically pure starting material ((R)-10) ensures high stereochemical fidelity. The Curtius rearrangement proceeds without racemization, preserving the configuration at the quaternary center. This method is particularly advantageous for synthesizing spirocyclic alkaloids like (-)-cephalotaxine, where stereochemical integrity is crucial for biological activity.

Domino Radical Bicyclization Approach

A complementary strategy involving domino radical bicyclization has been developed to access 1-azaspiro[4.4]nonane derivatives. This method leverages alkoxyaminyl radical intermediates to construct the spirocyclic framework in a single reaction vessel.

Reaction Design and Mechanism

The process employs O-benzyl oxime ethers 18a–h as precursors, which contain halogenated aromatic rings or terminal alkynyl groups. Key mechanistic stages include:

  • Radical Initiation : Tributylstannane (Bu3_3SnH) abstracts a halogen atom (Br/I) from the precursor, generating an aryl radical.

  • 5-exo-trig Cyclization : The aryl radical undergoes cyclization to form an alkoxyaminyl radical.

  • 6-endo-trig Bicyclization : The alkoxyaminyl radical is captured by an alkenyl moiety, forming the spirocyclic product 19 with a trans-diastereomer preference.

Table 2: Yields and Diastereomer Ratios in Radical Bicyclization

PrecursorProductYield (%)trans:cis Ratio
18a 19a 672:1
18b 19b 553:1
18e 19e 421.5:1

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., CN, CO2_2Me) on the alkenyl moiety enhance radical stabilization, leading to higher yields (up to 67%). Conversely, methyl-substituted olefins favor monocyclized products due to reduced radical reactivity.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

ParameterCurtius RearrangementRadical Bicyclization
Overall Yield26% (8 steps)11–67% (1 step)
Stereochemical Outcome≥95% eetrans preference (up to 3:1 dr)
Key AdvantageHigh enantiocontrolConvergent synthesis
LimitationMulti-step sequenceSubstrate-dependent efficiency

The Curtius rearrangement offers unparalleled enantioselectivity, making it ideal for target-oriented synthesis. In contrast, the radical approach provides rapid access to spirocyclic frameworks but requires optimization of substituents to maximize yields.

Q & A

What are the established synthetic routes for 1-Azaspiro[4.4]nonane-2,6-dione, and how do they differ in efficiency and stereochemical control?

Methodology:
The synthesis of this compound involves strategies such as:

  • Curtius Rearrangement : Used to install the spirocyclic lactam core. For example, DIBAL-H reduction of α-hydroxy ketones followed by cyclization under basic conditions (KOtBu) achieves high regioselectivity and stereocontrol, as demonstrated in the synthesis of (−)-Cephalotaxine intermediates .
  • Enantioselective Methods : (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal is synthesized via chiral auxiliary-mediated cyclization, critical for accessing enantiopure natural products like (−)-Cephalotaxine .
  • Bu₂SnO-Mediated Cyclization : Efficient for constructing bicyclic lactams under mild conditions, as shown in the synthesis of 1-azabicyclo[3.3.1]nonane-2,6-dione derivatives .

Data Comparison:

MethodKey Reagents/ConditionsStereochemical OutcomeApplication ExampleReference
Curtius RearrangementDIBAL-H, KOtBu, α-hydroxy ketoneHigh regioselectivity(−)-Cephalotaxine core
Enantioselective RouteChiral ethylene ketal>99% eeAntitumor agent synthesis
Bu₂SnO CyclizationBu₂SnO, THF, refluxModerate yield (60-70%)Bicyclic lactam scaffolds

How can researchers address contradictions in stereochemical outcomes between different synthetic protocols?

Methodology:
Discrepancies often arise from competing reaction pathways (e.g., epimerization during cyclization). To resolve these:

  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated substrates) to track stereochemical integrity during key steps like Curtius rearrangement .
  • Advanced Chromatography : Chiral HPLC or SFC separates diastereomers, enabling quantification of enantiomeric excess (ee) .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) for desired stereochemistry .

What role does this compound play in the synthesis of bioactive natural products?

Methodology:
The spirocyclic lactam serves as a rigid scaffold for installing complex stereocenters:

  • (−)-Cephalotaxine : The (R)-configured spirocenter is retained throughout the synthesis, enabling precise stereochemical alignment of the tricyclic core .
  • Anticancer Agents : Derivatives like suberosenone leverage the spirocyclic framework for selective binding to molecular targets (e.g., tubulin) .
  • Pederin : The lactam’s nitrogen atom is functionalized via Curtius rearrangement to install bioactive N,O-methylene units .

What analytical techniques are critical for characterizing this compound and its derivatives?

Methodology:

  • X-ray Crystallography : Resolves absolute configuration, as shown for rac-4,8-divinylbicyclo[3.3.1]nonane-2,6-dione derivatives (space group Pna2₁) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify lactam carbonyls (~170-175 ppm) and spirocyclic connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₁₁NO₂ for the parent compound) .

How can researchers optimize reaction yields in spirocyclic lactam synthesis?

Methodology:

  • Solvent Screening : Polar aprotic solvents (e.g., THF) enhance Bu₂SnO-mediated cyclization yields compared to nonpolar alternatives .
  • Catalyst Tuning : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in ketalization steps .
  • Temperature Control : Low temperatures (−78°C) minimize epimerization during DIBAL-H reductions .

What are the challenges in scaling up laboratory-scale syntheses of this compound?

Methodology:

  • Purification Issues : Column chromatography is inefficient for large-scale spirocyclic lactam isolation; switch to crystallization (e.g., using ethyl acetate/hexane) .
  • Safety Protocols : Curtius rearrangement generates hazardous intermediates (e.g., acyl azides); use flow chemistry to mitigate explosion risks .

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